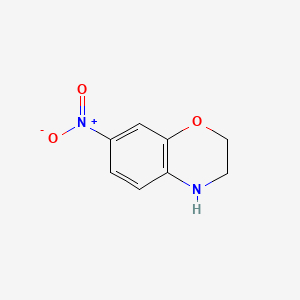

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Descripción general

Descripción

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . It is characterized by a benzoxazine ring substituted with a nitro group at the 7th position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves a Mannich reaction, where a substituted phenol reacts with formaldehyde and an amine . The reaction conditions often include the use of a weakly basic amine, which reacts faster than a strongly basic amine . The reaction is usually carried out in a solvent such as methanol at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned Mannich reaction. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzoxazine ring allows for various substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted benzoxazines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is used in cell biology, cell culture and modification, and cell analysis .

- Synthesis of Benzoxazines: It serves as an intermediate in the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine compounds, which have shown potential anticancer activity .

- Potential Anti-Cancer Activity: Benzoxazines, including derivatives of this compound, exhibit anti-proliferative effects against various cancer cell lines . For example, compound 14f displayed anticancer activity (IC50= 7.84–16.2 µM against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines), indicating its potential as a lead compound for further structural optimisation .

- Inhibitors of Platelet Aggregation: Derivatives of 1,4-benzoxazine-3(4H)-one, synthesized through similar methods, have demonstrated potential as platelet aggregation inhibitors . Compounds 8c (IC 50=8.99 µM) and 8d (IC 50=8.94 µM) were the most potent molecules among all the synthesized compounds .

- Dual Antiangiogenic Mechanism: Another type of 2,3-dihydro-1,4-benzoxazine possessed a dual antiangiogenic mechanism via both thrombin and integrin inhibitory activity .

Mecanismo De Acción

The mechanism of action of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various biochemical processes . The compound’s structure allows it to inhibit certain enzymes, leading to its antimicrobial and anti-inflammatory effects.

Comparación Con Compuestos Similares

- 3,4-Dihydro-2H-1,4-benzoxazine

- 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness: 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the nitro group at the 7th position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoxazine derivatives and contributes to its specific applications in research and industry .

Actividad Biológica

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a compound belonging to the benzoxazine family, characterized by a fused benzene and oxazine ring structure. The presence of a nitro group at the 7-position significantly influences its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this compound, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Molecular Formula

- C₈H₈N₂O₃

Structural Features

The compound features a benzoxazine ring with a nitro substituent that enhances its chemical reactivity and biological properties. The nitro group acts as an electron-withdrawing group, which can affect the compound's interaction with biological targets.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits:

- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 100 μg/ml against tested microorganisms.

- Antifungal Activity : It has shown efficacy against fungi such as Candida albicans, with potential applications in treating fungal infections .

Anti-inflammatory Effects

Research indicates that derivatives of benzoxazines may possess anti-inflammatory properties. The mechanism is thought to involve modulation of inflammatory pathways, though specific studies on this compound are still needed for conclusive evidence .

The mechanism of action for this compound involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions may lead to:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for bacterial metabolism or fungal growth.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and cancer progression.

Case Study: Antimicrobial Screening

In a study evaluating several benzoxazine derivatives for antimicrobial activity, this compound was tested against multiple strains of bacteria and fungi. The results indicated significant activity compared to standard antibiotics, suggesting its potential as a lead compound in drug development .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

7-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCFDUNYLMTXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593572 | |

| Record name | 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120711-81-1 | |

| Record name | 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.